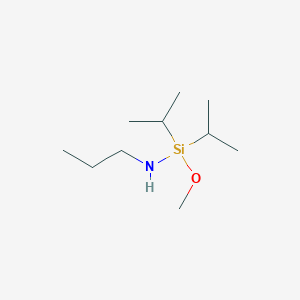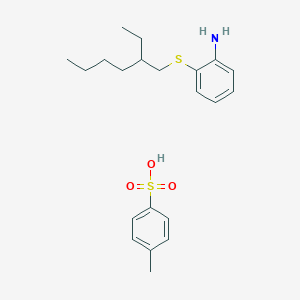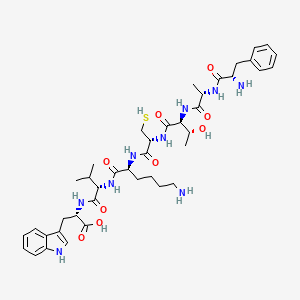![molecular formula C17H14F3NOSe B14191412 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one CAS No. 919083-41-3](/img/structure/B14191412.png)
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of trifluoromethyl and phenylselanyl groups, which impart unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction proceeds through a [3+2]-cycloaddition mechanism, followed by a [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane . The reaction is carried out in ethyl ether at room temperature (20°C) to afford the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product. Additionally, industrial production would necessitate the use of appropriate safety measures and equipment to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form corresponding hydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Hydro derivatives.
Substitution: Substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylselanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but lacks the phenylselanyl group.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains an ethoxy group instead of the phenylselanyl group.
Uniqueness
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one is unique due to the presence of both trifluoromethyl and phenylselanyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
919083-41-3 |
|---|---|
Molekularformel |
C17H14F3NOSe |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-(2-phenylselanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C17H14F3NOSe/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3 |
InChI-Schlüssel |
SBXWBEFKOYAPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)


![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)


![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
